Target Selectivity Shift: CYP2D6 Inhibition vs. XBP1 Pathway
CAS 433261-76-8 inhibits human recombinant CYP2D6 with an IC50 of 2.70 μM, representing the primary documented biochemical activity for this compound [1]. In contrast, the structurally related 4-chloro-1-methyl-3-nitroquinolin-2-one shows no reported CYP2D6 activity and instead targets X-box-binding protein 1 (XBP1) with an IC50 of 5.68 μM [2]. This represents a complete target selectivity switch driven by the C4 substituent difference, establishing CAS 433261-76-8 as a CYP2D6-active probe within the 3-nitroquinolin-2-one series.
| Evidence Dimension | Primary biochemical target and potency |
|---|---|
| Target Compound Data | IC50 = 2.70 μM (2700 nM) vs. CYP2D6 |
| Comparator Or Baseline | 4-Chloro-1-methyl-3-nitroquinolin-2-one: IC50 = 5.68 μM (5680 nM) vs. XBP1 |
| Quantified Difference | Target switch: CYP2D6 vs. XBP1; potency 2.1-fold higher for target compound at its primary target compared to comparator at its primary target |
| Conditions | CYP2D6: human recombinant enzyme, fluorescence-based assay using AMMC substrate, 45 min incubation. XBP1: NIH MLSCN assay (PubChem AID 504313) |
Why This Matters
For researchers studying CYP2D6-mediated drug metabolism pathways or constructing ADME-Tox panels, CAS 433261-76-8 offers a chemotype-distinct CYP2D6 inhibitor tool that cannot be replaced by other 3-nitroquinolin-2-one analogs.
- [1] BindingDB Entry BDBM50400880 (ChEMBL2205045). 1-Ethyl-4-(2-methoxyethylamino)-3-nitroquinolin-2-one: IC50 2.70 μM vs. human recombinant CYP2D6. Assay: inhibition using 3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin after 45 min by fluorescence. Deposited by H. Lundbeck. View Source
- [2] BindingDB Entry BDBM63524. 4-chloro-1-methyl-3-nitroquinolin-2-one: IC50 5.68 μM vs. XBP1. NIH MLSCN Emory Chemical Biology Discovery Center, PubChem BioAssay AID 504313. Deposited 2011-02-08. View Source
